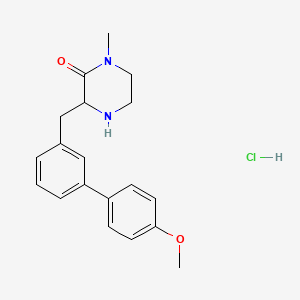

2-Chloro-N-(3-chloropyridin-2-yl)propanamide

Overview

Description

Scientific Research Applications

- Specific Scientific Field : Medicinal Chemistry .

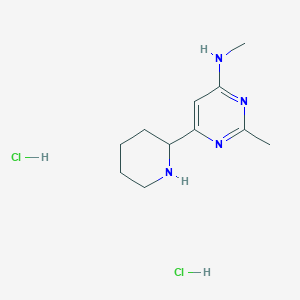

- Summary of the Application : The compound “2-Chloro-N-(3-chloropyridin-2-yl)propanamide” is used in the design of novel heterocyclic compounds with potential biological activities . These compounds are evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were then evaluated against HSC-T6 cells .

- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

-

Chemical Synthesis : This compound is available for purchase from various chemical suppliers , indicating that it may be used as a starting material or intermediate in the synthesis of other chemical compounds .

-

Proteomics Research : One source suggests that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

-

Chemical Synthesis : This compound is available for purchase from various chemical suppliers , indicating that it may be used as a starting material or intermediate in the synthesis of other chemical compounds .

-

Proteomics Research : One source suggests that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

-

Quantum Chemical Studies : There has been a study on a similar compound, ‘2-chloro-N-(p-tolyl)propanamide’, using Density Functional Theory . This compound of the propanamide family exhibits many biological activities and hence it is relevant to study . The electronic properties related to the molecule were calculated by 'frontier molecular orbitals’ . The vibrational analysis for the compound was performed at [B3LYP/6-311++G (d, p)] standard to study the various prominent vibrational modes for different atomic groups at respective frequencies . The DFT calculations provide optimized parameters which are helpful for information like bond length, dihedral angle, bond angel etc . The calculated reactivity parameters (global & local reactivity descriptors) of the compound such as chemical potential, global softness, global hardness, Fukui function, local softness & electrophilicity indices etc. suggested about to electrophilic and nucleophilic sites . This holistic approach provides further details of the compound for several utilities and pharmacological study and use .

Future Directions

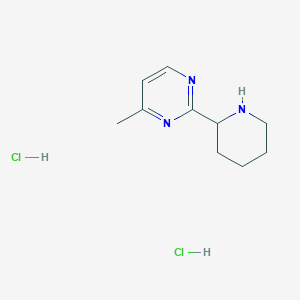

A study on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally similar to 2-Chloro-N-(3-chloropyridin-2-yl)propanamide, showed promising anti-fibrotic activities . This suggests that 2-Chloro-N-(3-chloropyridin-2-yl)propanamide and similar compounds could have potential applications in the development of new anti-fibrotic drugs .

properties

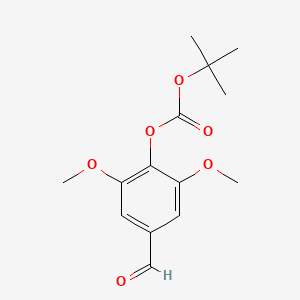

IUPAC Name |

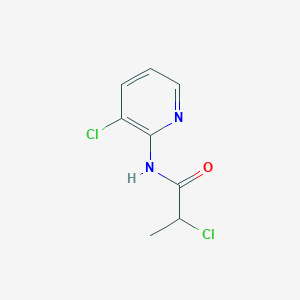

2-chloro-N-(3-chloropyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-5(9)8(13)12-7-6(10)3-2-4-11-7/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZTWUUMRFOKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-chloropyridin-2-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)

![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)

![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)